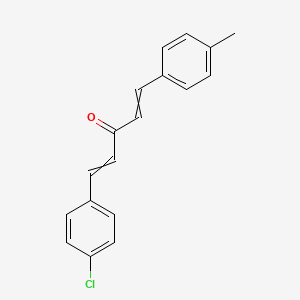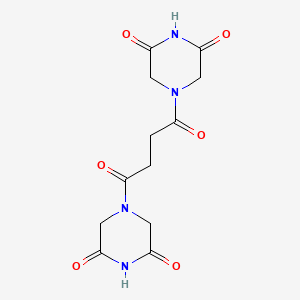
1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- is an organic compound characterized by the presence of two phenyl groups substituted with chlorine and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- typically involves the reaction of appropriate substituted benzaldehydes with suitable dienes under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and high yield while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- include other substituted pentadienones and related aromatic compounds with similar structural features.
Uniqueness
The uniqueness of 1,4-Pentadien-3-one, 1-(4-chlorophenyl)-5-(4-methylphenyl)- lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
62643-58-7 |
|---|---|
Molecular Formula |
C18H15ClO |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H15ClO/c1-14-2-4-15(5-3-14)8-12-18(20)13-9-16-6-10-17(19)11-7-16/h2-13H,1H3 |
InChI Key |
ANGSKDFFJBIPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14526326.png)

![N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14526347.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14526362.png)

![8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid](/img/structure/B14526376.png)
![5-(2-Bromophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B14526388.png)
![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)

![Bicyclo[3.2.1]octane-8,8-dicarboxylic acid](/img/structure/B14526399.png)

![3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol](/img/structure/B14526402.png)
![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene)](/img/structure/B14526417.png)
